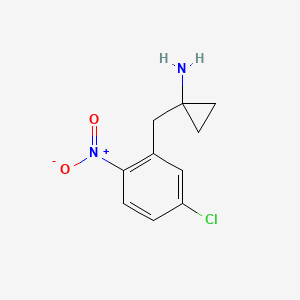
1-(5-Chloro-2-nitrobenzyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-nitrobenzyl)cyclopropan-1-amine is an organic compound with the molecular formula C10H11ClN2O2 It is characterized by the presence of a cyclopropane ring attached to a benzyl group substituted with chlorine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-nitrobenzyl)cyclopropan-1-amine typically involves the reaction of 5-chloro-2-nitrobenzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-nitrobenzyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding amine derivatives.
Reduction: Formation of corresponding amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(5-Chloro-2-nitrobenzyl)cyclopropan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-nitrobenzyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The cyclopropane ring may also contribute to the compound’s reactivity and binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-2-nitrobenzyl)cyclopropane-1-carboxylic acid
- 1-(5-Chloro-2-nitrobenzyl)cyclopropane-1-ol
- 1-(5-Chloro-2-nitrobenzyl)cyclopropane-1-thiol
Uniqueness
1-(5-Chloro-2-nitrobenzyl)cyclopropan-1-amine is unique due to the presence of both a cyclopropane ring and a benzyl group with chlorine and nitro substitutions. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H11ClN2O2 |
|---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
1-[(5-chloro-2-nitrophenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H11ClN2O2/c11-8-1-2-9(13(14)15)7(5-8)6-10(12)3-4-10/h1-2,5H,3-4,6,12H2 |
InChI Key |
LCGDZJOTEDPPBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(C=CC(=C2)Cl)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















